An In-depth Technical Guide to C.I. Mordant Green 17: Navigating Chemical Identity and Properties
An In-depth Technical Guide to C.I. Mordant Green 17: Navigating Chemical Identity and Properties
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the chemical properties and structure of C.I. Mordant Green 17. It is critical to note that the designation "C.I. Mordant Green 17" is ambiguously applied in commercially available databases and literature to at least two distinct chemical entities. This guide will therefore present the information for both identified compounds to ensure clarity and accuracy for research and development purposes.
Compound 1: C.I. 17225 (CAS: 6564-28-1)
This compound is a single azo class mordant dye.
Chemical Properties and Structure
| Property | Value | Source |
| C.I. Name | Mordant Green 17 | [1][2] |
| C.I. Number | 17225 | [1][2] |
| CAS Number | 6564-28-1 | [1][2] |
| Molecular Formula | C₁₆H₁₀N₄Na₂O₁₀S₂ | [1][2] |
| Molecular Weight | 528.38 g/mol | [1][2] |
| Systematic Name | Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulfonate | |
| Synonyms | Acid Mordant Green E, Acid Mordant Green F, Acid Mordant Green G, Acid Mordant Green GS | [2] |
| Appearance | Dark blue-light green to black-green uniform powder | [1][2] |
| Solubility | Soluble in water (forms a red-light purple solution), slightly soluble in alcohol, insoluble in other organic solvents. | [1][2] |
| Behavior in Acid/Base | In concentrated sulfuric acid, it appears purple, turning to pink upon dilution. An aqueous solution turns red with concentrated hydrochloric acid and purple with sodium hydroxide solution. | [1][2] |
Chemical Structure:
Structure of C.I. 17225.
Experimental Protocols
Synthesis of C.I. 17225:
The manufacturing process for C.I. 17225 involves a diazotization reaction followed by an azo coupling.[1][2]
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Diazotization of 2-Amino-4-nitrophenol: 2-Amino-4-nitrophenol is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
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Azo Coupling: The resulting diazonium salt is then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions.[1][2] The hydroxyl and amino groups on the naphthol derivative direct the coupling to the ortho position of the hydroxyl group.
Synthesis workflow for C.I. 17225.
Compound 2: CAS 13301-33-2
This compound is also identified as C.I. Mordant Green 17 in some chemical supplier databases.
Chemical Properties and Structure
| Property | Value | Source |
| C.I. Name | Mordant Green 17 | [3] |
| CAS Number | 13301-33-2 | [3] |
| Molecular Formula | C₁₆H₁₃N₄NaO₅S | [3] |
| Molecular Weight | 484.42 g/mol | [3] |
| Systematic Name | Sodium 3-[(2-hydroxy-3-nitrophenyl)azo]-4-methoxybenzenesulfonate | [3] |
| Class | Azo Dye | [3] |
Chemical Structure:
Structure of Sodium 3-[(2-hydroxy-3-nitrophenyl)azo]-4-methoxybenzenesulfonate.
Experimental Protocols
Detailed experimental protocols for the synthesis of the compound with CAS number 13301-33-2 were not explicitly found in the searched literature. However, based on its structure, a plausible synthetic route would involve the diazotization of an aminonitrophenol derivative and subsequent azo coupling with a methoxybenzenesulfonic acid derivative.
Applications and Further Research
The primary application cited for C.I. Mordant Green 17 (referring to C.I. 17225) is in the dyeing of wool, silk, and nylon fabrics.[1][2] Mordant dyes form a coordination complex with a mordant (typically a metal salt), which then attaches to the fabric, enhancing the fastness of the dye.
No significant data was found in the context of drug development or biological signaling pathways for either of the compounds identified as C.I. Mordant Green 17. Their characterization appears to be primarily within the domain of dye chemistry and textile applications.
Conclusion
The name C.I. Mordant Green 17 is not uniquely descriptive of a single chemical structure. Researchers and scientists are advised to refer to the specific C.I. number (17225) or CAS number (6564-28-1 or 13301-33-2) to ensure the correct compound is being considered for their studies. The data presented in this guide summarizes the available information on the two principal, yet distinct, chemical entities that are associated with this name. Further investigation and clarification from chemical suppliers are recommended when sourcing these compounds for research purposes.
